molecular formula C17H19NOS B5209566 4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE

Cat. No.: B5209566
M. Wt: 285.4 g/mol
InChI Key: TVMOEPWZPOKOOZ-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE is a synthetic organic compound. It belongs to the class of thiophene carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-11-12(2)20-10-15(11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-4,6,8,10,16H,5,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMOEPWZPOKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2CCCC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the carboxamide group: This step usually involves the reaction of the thiophene derivative with an amine, in this case, 1,2,3,4-tetrahydro-1-naphthylamine, under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar chemical properties.

    Naphthalene derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

4,5-DIMETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-3-THIOPHENECARBOXAMIDE is unique due to the specific combination of the thiophene ring, carboxamide group, and naphthalene moiety, which may confer distinct chemical and biological properties.

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